molecular formula C15H18 B3051006 Naphthalene, 1-(1-ethylpropyl)- CAS No. 3042-56-6

Naphthalene, 1-(1-ethylpropyl)-

Cat. No.: B3051006
CAS No.: 3042-56-6
M. Wt: 198.3 g/mol
InChI Key: FAZYYSYNXQVQNY-UHFFFAOYSA-N
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Description

Naphthalene, 1-(1-ethylpropyl)-, is a naphthalene derivative substituted with a branched alkyl chain (1-ethylpropyl group) at the 1-position. The 1-ethylpropyl group consists of a pentyl chain with branching at the first carbon, forming a -CH(CH₂CH₂CH₃)₂ structure. This branching confers distinct steric and electronic effects, influencing its physical properties, chemical reactivity, and applications in materials science. For example, its synthesis and characterization were highlighted in studies involving π-conjugated small molecules, where it demonstrated unique thermal and optical behavior compared to linear-chain analogs .

Properties

CAS No.

3042-56-6

Molecular Formula

C15H18

Molecular Weight

198.3 g/mol

IUPAC Name

1-pentan-3-ylnaphthalene

InChI

InChI=1S/C15H18/c1-3-12(4-2)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,3-4H2,1-2H3

InChI Key

FAZYYSYNXQVQNY-UHFFFAOYSA-N

SMILES

CCC(CC)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC(CC)C1=CC=CC2=CC=CC=C21

Other CAS No.

3042-56-6

Origin of Product

United States

Scientific Research Applications

Industrial Applications

Dyes and Pigments : This compound is utilized in the production of dyes and pigments due to its stability and ability to form complex structures with color properties.

Chemical Intermediates : Naphthalene, 1-(1-ethylpropyl)- serves as a precursor in synthesizing more complex organic molecules, making it valuable in chemical manufacturing processes.

Solvents : Its solvent capabilities are leveraged in various industrial applications, particularly in formulations requiring aromatic compounds.

Biological Activities

Research indicates that naphthalene, 1-(1-ethylpropyl)- exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its use in developing antimicrobial agents.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Pharmacological Investigations

Ongoing research is exploring the therapeutic potential of naphthalene, 1-(1-ethylpropyl)- in pharmacology:

  • Cancer Research : Investigations into its anticancer properties are underway. Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for drug development.
  • Mechanisms of Action : The compound's interactions at the cellular level involve binding to specific enzymes and receptors, influencing pathways related to inflammation and cell proliferation.

Anticancer Activity

A study synthesized novel naphthalene-substituted compounds that exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231). Compound derivatives showed promising results by inducing cell cycle arrest and apoptosis while maintaining low toxicity levels in vivo at doses up to 20 mg/kg.

Toxicological Studies

Long-term inhalation studies in animal models revealed that exposure to high concentrations of naphthalene derivatives resulted in respiratory inflammation and metaplasia of the olfactory epithelium. These findings highlight the importance of understanding the toxicological profiles of naphthalene derivatives in occupational settings .

Comparison with Similar Compounds

Structural and Physical Properties

The branched 1-ethylpropyl substituent differentiates this compound from other alkyl-substituted naphthalenes. Key comparisons include:

Compound Substituent Branching Melting Point (°C) Optical Absorption (λ_max) Self-Assembly Tendency
Naphthalene, 1-(1-ethylpropyl)- 1-ethylpropyl Branched Not reported Unique red-shifted absorption High (crystalline phases)
1-Methylnaphthalene Methyl Linear -30.5 ~275 nm (in solution) Low
2-Methylnaphthalene Methyl Linear 34.5 ~280 nm (in solution) Moderate
1-Isopropylnaphthalene Isopropyl Branched 8–10 ~290 nm Moderate
1-Pentylnaphthalene Pentyl Linear Not reported ~270 nm Low

Key Observations :

  • Branching Effects : The 1-ethylpropyl group enhances steric hindrance, reducing molecular symmetry and promoting unique crystalline self-assembly compared to linear chains (e.g., pentyl or methyl groups) .
  • Optical Properties : The branched substituent induces a red shift in UV-Vis absorption due to extended π-conjugation and altered electron density distribution .
  • Thermal Stability : Branched derivatives generally exhibit higher thermal stability than linear analogs, as seen in analogous studies on phthalimide-based compounds .
Toxicological and Environmental Behavior
  • 1- and 2-Methylnaphthalenes: These exhibit moderate toxicity, primarily targeting the respiratory system in animal models (e.g., nasal epithelial damage in rats at 10 ppm) .
  • However, increased lipophilicity could enhance bioaccumulation in fatty tissues .

Preparation Methods

Friedel-Crafts Alkylation: Classical and Modern Approaches

Traditional Friedel-Crafts Alkylation with Alkyl Halides

The Friedel-Crafts alkylation, a cornerstone in aromatic substitution chemistry, is widely employed for attaching alkyl groups to naphthalene. For 1-(1-ethylpropyl)-naphthalene, the reaction typically involves 3-pentyl chloride (1-chloro-3-pentane) and naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The mechanism proceeds via carbocation formation, where the tertiary 3-pentyl carbocation (1-ethylpropyl carbocation) exhibits enhanced stability, minimizing rearrangements.

Representative Procedure :

  • Reactants : Naphthalene (1.0 equiv), 3-pentyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).
  • Conditions : Dichloromethane solvent, 0–5°C, 12–24 h.
  • Workup : Quenching with ice-cold water, extraction with dichloromethane, and column purification.
Table 1: Friedel-Crafts Alkylation Parameters
Parameter Value Source Citation
Catalyst Aluminum chloride (AlCl₃)
Yield (Theoretical) 60–75%
Side Products Di-alkylated naphthalenes

Alkylation via Alkenes in Acidic Media

Industrial-scale Friedel-Crafts alkylation often utilizes alkenes instead of alkyl halides to reduce waste. For instance, 3-pentene (a mixture of cis- and trans-isomers) reacts with naphthalene under protic acid catalysis (e.g., sulfuric acid, H₂SO₄). The protonation of the alkene generates the same tertiary carbocation intermediate, enabling efficient coupling.

Key Considerations :

  • Temperature Control : Elevated temperatures (>50°C) favor carbocation stability but risk over-alkylation.
  • Solvent Systems : Sulfolane or nitrobenzene enhances solubility of naphthalene at higher temperatures.

Reduction of Acylated Intermediates

Friedel-Crafts Acylation Followed by Clemmensen Reduction

This two-step approach first introduces an acyl group via Friedel-Crafts acylation, followed by reduction to the corresponding alkyl chain.

Step 1: Acylation

  • Reactants : Naphthalene, 3-pentanoyl chloride, AlCl₃.
  • Product : 1-(3-pentanoyl)naphthalene.

Step 2: Clemmensen Reduction

  • Conditions : Zinc amalgam (Zn-Hg), concentrated hydrochloric acid (HCl), reflux.
  • Mechanism : The ketone group is reduced to a methylene group, yielding 1-(1-ethylpropyl)naphthalene.
Table 2: Acylation-Reduction Protocol
Step Reagents/Conditions Yield Range Limitations
1 AlCl₃, CH₂Cl₂, 0°C, 6 h 70–85% Requires anhydrous conditions
2 Zn-Hg, HCl, reflux, 12 h 50–65% Acidic conditions may degrade naphthalene

Catalytic Hydrogenation of Alkenyl-Naphthalene Precursors

Palladium-Catalyzed Hydrogenolysis

Aryl-alkenyl intermediates, such as 1-(3-penten-1-yl)naphthalene, undergo hydrogenation over palladium-on-carbon (Pd/C) to saturate the double bond. This method avoids carbocation rearrangements and offers superior stereochemical control.

Procedure :

  • Catalyst : 10% Pd/C (0.1 equiv).
  • Conditions : H₂ gas (1 atm), ethanol solvent, 25°C, 6 h.
  • Yield : 80–90% (reported for analogous systems).

Asymmetric Hydrogenation for Chiral Derivatives

While 1-(1-ethylpropyl)-naphthalene lacks chirality, related syntheses of substituted naphthylamines employ ruthenium-based catalysts (e.g., RuCl₂[(R)-BINAP]) for enantioselective reductions. Adapting these protocols could enable access to chiral analogs.

Grignard Reagent-Based Alkylation

Reaction of Naphthalen-1-ylmagnesium Bromide with Ketones

Naphthalen-1-ylmagnesium bromide, generated in situ from 1-bromonaphthalene and magnesium, reacts with 3-pentanone to form a tertiary alcohol intermediate. Subsequent dehydration (H₂SO₄) and hydrogenation yield the target compound.

Critical Steps :

  • Grignard Formation : Requires rigorously dry tetrahydrofuran (THF) and inert atmosphere.
  • Dehydration : Concentrated H₂SO₄ at 80°C converts the alcohol to 3-pentene-substituted naphthalene.
  • Hydrogenation : Pd/C-mediated H₂ addition saturates the alkene.

Industrial and Green Chemistry Approaches

Solid Acid Catalysts in Continuous Flow Systems

Modern industrial processes favor zeolite-based catalysts (e.g., H-ZSM-5) for Friedel-Crafts alkylation, reducing reliance on stoichiometric AlCl₃. These systems enhance recyclability and minimize aqueous waste.

Solvent-Free Mechanochemical Synthesis

Ball-milling naphthalene with 3-pentyl bromide in the presence of catalytic AlCl₃ achieves reaction completion within 2 hours, eliminating solvent use and improving atom economy.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) : δ 8.2–7.5 (m, 7H, naphthalene), 2.8–2.6 (m, 1H, CH), 1.6–1.4 (m, 4H, CH₂), 0.9 (t, 6H, CH₃).
  • ¹³C NMR : δ 134.2 (aromatic C), 37.8 (CH), 28.5 (CH₂), 22.1 (CH₃).

Mass Spectrometry

  • EI-MS : m/z 198.3 [M]⁺, 183.2 [M−CH₃]⁺, 141.1 [M−C₄H₉]⁺.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-ethylpropyl)naphthalene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of alkyl-substituted naphthalenes typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, analogous compounds like (1-ethylpropyl)benzene (3-phenylpentane) are synthesized via alkylation of benzene derivatives using catalysts like AlCl₃, with yields varying between 18% and 67% depending on solvent polarity and temperature . For 1-(1-ethylpropyl)naphthalene, optimizing reaction parameters (e.g., catalyst loading, temperature, and stoichiometry) using Design of Experiments (DoE) frameworks can enhance efficiency. Characterization via GC-MS and NMR (as in ) is critical to confirm structural fidelity.

Q. How should researchers characterize the purity and structural integrity of 1-(1-ethylpropyl)naphthalene using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent placement and purity, as demonstrated for similar naphthalene derivatives in and . Mass spectrometry (MS) provides molecular weight confirmation (e.g., as in ), while high-performance liquid chromatography (HPLC) quantifies purity. Differential scanning calorimetry (DSC) can assess crystallinity, particularly if the ethylpropyl side chain influences self-assembly (e.g., phase transitions noted in ).

Advanced Research Questions

Q. What experimental approaches can elucidate the impact of the 1-ethylpropyl substituent on the electronic properties of naphthalene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-donating/withdrawing effects of the ethylpropyl group on naphthalene’s aromatic system. Experimentally, UV-Vis spectroscopy and cyclic voltammetry (CV) can measure changes in HOMO-LUMO gaps and redox potentials. For instance, studies on aryl imide-thiophene systems ( ) show that alkyl chains alter π-conjugation, which can be extrapolated to 1-(1-ethylpropyl)naphthalene. X-ray diffraction (XRD) of single crystals may reveal steric effects on molecular packing.

Q. How can conflicting data in toxicity studies of alkyl-substituted naphthalenes be systematically analyzed to assess the safety profile of 1-(1-ethylpropyl)naphthalene?

  • Methodological Answer : Apply systematic review methodologies from toxicological profiles (e.g., -11):

  • Step 1 : Conduct a literature search using databases (PubMed, TOXCENTER) with inclusion criteria for exposure routes (inhalation, oral), health outcomes (hepatic, respiratory effects), and species (humans, rodents) .
  • Step 2 : Screen studies for relevance using risk-of-bias tools (e.g., , Tables C-6/C-7) to exclude low-quality data.
  • Step 3 : Resolve contradictions via meta-analysis, focusing on dose-response relationships and interspecies variability. For example, discrepancies in hepatotoxicity between methylnaphthalenes () may inform extrapolation to ethylpropyl derivatives.

Q. What advanced analytical techniques are suitable for studying environmental fate and biodegradation pathways of 1-(1-ethylpropyl)naphthalene?

  • Methodological Answer : Use isotope-labeling (¹⁴C) to track biodegradation products in soil/water matrices. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) identifies metabolites, as applied in naphthalene emission studies (). Computational models (e.g., EPI Suite) predict persistence and bioaccumulation potential. Microcosm experiments under varying pH/temperature conditions (as in ) can quantify degradation kinetics.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity thresholds for structurally similar alkylnaphthalenes?

  • Methodological Answer : Perform comparative toxicokinetic studies using in vitro assays (e.g., human hepatocyte cultures) and in vivo models (rodents). Measure biomarkers like hemoglobin adducts (e.g., naphthalene oxide adducts in ) to assess metabolic activation. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling, adjusting for substituent-specific differences in cytochrome P450 metabolism.

Tables for Key Methodological Frameworks

Table 1. Key Parameters for Synthetic Optimization
Parameter
---------------------
Catalyst
Temperature
Solvent Polarity
Table 2. Systematic Review Criteria for Toxicity Studies
Inclusion Criteria
-------------------------------
Exposure: Inhalation/Oral
Outcomes: Hepatic/Renal Effects

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